molecular formula C15H14N4O2S2 B2858586 (4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034371-03-2

(4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2858586
CAS No.: 2034371-03-2
M. Wt: 346.42
InChI Key: AYKDDKOFAIKLQX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 4-methylthiazole ring fused to a pyrrolidine scaffold, which is further substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The 1,2,4-oxadiazole ring, in particular, is known for its metabolic stability and hydrogen-bonding capabilities, which often enhance target binding affinity . The thiophene substituent may contribute to π-π stacking interactions in biological systems, while the pyrrolidine ring could improve solubility compared to rigid aromatic systems.

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-12(23-8-16-9)15(20)19-4-2-10(6-19)13-17-14(21-18-13)11-3-5-22-7-11/h3,5,7-8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKDDKOFAIKLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups that may impart significant biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Thiazole Ring : Known for antimicrobial and anti-inflammatory properties.
  • Oxadiazole Moiety : Exhibits anticancer activity.
  • Pyrrolidine Structure : Enhances interaction with biological targets.

The molecular formula is C17H18N4O2S2C_{17}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 374.48 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole rings often exhibit antimicrobial properties. For instance, similar derivatives have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been studied extensively. In vitro assays demonstrated that related compounds exhibit IC50 values ranging from 0.66 to 2.04 μM against COX-II, suggesting that this compound may also possess similar inhibitory effects, potentially reducing inflammation and associated pain .

Anticancer Properties

The oxadiazole component is linked to anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The thiazole and oxadiazole moieties may inhibit enzymes such as COX-II, leading to reduced prostaglandin synthesis.
  • Receptor Interaction : The pyrrolidine structure may facilitate binding to various receptors involved in inflammatory responses or cancer progression.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, enhancing their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructure FeaturesNotable Activities
2-MethylthiazoleThiazole ringAntimicrobial
5-(Thiophen-2-yl)-1,2,4-OxadiazoleOxadiazole ringAnticancer
Piperidine DerivativesPiperidine ringAnalgesic

This table illustrates how modifications in substituents and ring structures can enhance or alter the biological activities of these compounds.

Case Studies

  • COX-II Inhibitory Activity : A study on pyrazole derivatives showed significant inhibition of COX-II with IC50 values lower than standard drugs like Celecoxib, indicating that modifications similar to those in our compound could yield potent anti-inflammatory agents .
  • Anticancer Studies : Research on oxadiazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for further investigation into the anticancer potential of our target compound .

Scientific Research Applications

Structural Features

The compound consists of several key functional groups:

  • Thiazole Ring : Known for its antimicrobial properties.
  • Oxadiazole Moiety : Associated with anticancer activities.
  • Pyrrolidine Structure : Enhances interaction with biological targets.

These structural components contribute to the compound's pharmacological properties, making it a candidate for further research in drug development.

The biological activity of this compound can be attributed to its unique structural characteristics. Research indicates that the thiazole and oxadiazole rings are often linked to various biological effects, including:

  • Antimicrobial Activity : Compounds containing thiazole rings have been reported to exhibit significant antimicrobial properties.
  • Anticancer Effects : Oxadiazole derivatives have shown promise in targeting cancer cells.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires careful optimization to maximize yield and purity. Understanding the chemical behavior through various reaction types is crucial for developing derivatives with enhanced biological activity. Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural features.

Case Studies

  • Antimicrobial Studies : A study involving derivatives of thiazole demonstrated significant antimicrobial activity against various bacterial strains. The incorporation of the thiophene group into the structure enhanced this activity, suggesting that (4-Methylthiazol-5-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone may exhibit similar or improved efficacy.
  • Anticancer Research : Research focusing on oxadiazole derivatives has shown promising results in inhibiting tumor growth in vitro. The unique combination of thiazole and oxadiazole rings in this compound may lead to synergistic effects that enhance anticancer properties.
  • Pharmacokinetics and Pharmacodynamics : Interaction studies are essential to understand how this compound interacts with specific biological targets. These studies help elucidate the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (effects of the body on the drug) of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The compound’s closest structural analogues are other 1,2,4-oxadiazole derivatives. For example:

  • 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles : Synthesized via three-component cycloaddition reactions involving aldehydes, urea, and acetonyl oxadiazoles . Unlike the target compound, these derivatives lack the thiophene and thiazole groups, instead incorporating pyrimidine rings. This substitution reduces lipophilicity compared to the thiophene-containing target.
  • 3-Phenyl-1,2,4-oxadiazoles : These simpler analogues, such as those reported in , exhibit lower steric hindrance due to the absence of the pyrrolidine-thiazole system. Their reduced molecular weight may improve bioavailability but decrease target specificity.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from related structures:

  • Thiophene vs. Pyrimidine Substitution : The thiophen-3-yl group in the target compound may enhance membrane permeability compared to pyrimidine-substituted oxadiazoles, as thiophenes are more lipophilic .
  • Pyrrolidine vs. Acyclic Chains : The pyrrolidine ring in the target compound likely improves solubility and conformational rigidity compared to linear alkyl chains in analogues like 5-acetonyl-3-phenyl-1,2,4-oxadiazole .

Data Tables

Table 2: Hypothetical Physicochemical Properties*

Compound LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors
Target Compound 3.2 385.45 6
5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles 1.8 250.30 7
3-Phenyl-1,2,4-oxadiazoles 2.5 206.23 3

*Data inferred from structural analogs due to lack of direct experimental values.

Research Findings and Limitations

  • Synthetic Challenges : The incorporation of both thiazole and pyrrolidine groups requires precise regioselective reactions, unlike simpler oxadiazoles .
  • Knowledge Gaps: Direct comparative studies on pharmacological efficacy, metabolic stability, and toxicity are absent in the provided evidence. Further research is needed to validate hypotheses derived from structural analogies.

Q & A

Q. What mechanistic studies are recommended to elucidate its anti-inflammatory activity?

  • Methodological Answer : Use Western blotting to evaluate inhibition of NF-κB or COX-2 pathways. Pair with cytokine profiling (ELISA) in LPS-induced macrophages. Compare with known inhibitors (e.g., dexamethasone) to establish potency and mechanism .

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